molecular formula C8H15NO3 B8676819 2-(Dimethylamino)ethyl 3-oxobutanoate CAS No. 6131-49-3

2-(Dimethylamino)ethyl 3-oxobutanoate

Cat. No.: B8676819
CAS No.: 6131-49-3
M. Wt: 173.21 g/mol
InChI Key: LWFQGLZKTGSAQC-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl 3-oxobutanoate is an ester derivative of 3-oxobutanoic acid, characterized by a dimethylaminoethyl group at the ester position. Its molecular formula is C₈H₁₃NO₃, with a molecular weight of 171.20 g/mol. This compound features a reactive β-ketoester moiety, enabling keto-enol tautomerism and nucleophilic reactions at the carbonyl group. The dimethylamino substituent enhances solubility in polar solvents and may influence reactivity in synthetic applications, such as polymer chemistry or heterocycle synthesis .

Properties

CAS No.

6131-49-3

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

2-(dimethylamino)ethyl 3-oxobutanoate

InChI

InChI=1S/C8H15NO3/c1-7(10)6-8(11)12-5-4-9(2)3/h4-6H2,1-3H3

InChI Key

LWFQGLZKTGSAQC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)OCCN(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(dimethylamino)ethyl 3-oxobutanoate, highlighting differences in substituents, molecular properties, and reactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
This compound C₈H₁₃NO₃ 171.20 Dimethylaminoethyl ester Enhanced solubility; potential co-initiator in resins
Ethyl 3,3-dimethyl-2-oxobutanoate C₈H₁₄O₃ 158.20 3,3-dimethyl group Steric hindrance reduces enol reactivity
Ethyl 3-oxobutanoate C₆H₁₀O₃ 130.14 Simple ethyl ester Classic β-ketoester; used in Claisen condensations
2-Methoxyethyl 3-oxobutanoate C₇H₁₂O₄ 160.17 Methoxyethyl ester Increased hydrophilicity; lower volatility
Ethyl 2,2-dichloro-3-oxobutanoate C₆H₈Cl₂O₃ 199.03 Dichloro substitution at C2 Electrophilic activation for nucleophilic attack
Ethyl 2-acetyl-3-(dimethylamino)acrylate C₉H₁₅NO₃ 185.22 Acetyl and dimethylamino groups Conjugated system; potential for cyclization reactions

Key Comparative Analysis

Reactivity of the β-Ketoester Group: this compound exhibits keto-enol tautomerism, similar to ethyl 3-oxobutanoate . However, the dimethylamino group may stabilize the enolate form, enhancing nucleophilic reactivity compared to the methoxyethyl analog . Ethyl 2,2-dichloro-3-oxobutanoate shows heightened electrophilicity due to electron-withdrawing chlorine atoms, making it more reactive in alkylation reactions than the dimethylamino-substituted compound .

Solubility and Physical Properties: The dimethylaminoethyl group in this compound improves solubility in polar solvents (e.g., water or ethanol) compared to ethyl 3,3-dimethyl-2-oxobutanoate, which has hydrophobic methyl groups . 2-Methoxyethyl 3-oxobutanoate has intermediate hydrophilicity due to its methoxy group but lacks the basicity of the dimethylamino substituent .

Applications in Polymer Chemistry: In resin formulations, dimethylamino-containing esters like ethyl 4-(dimethylamino)benzoate outperform 2-(dimethylamino)ethyl methacrylate in degree of conversion and mechanical properties .

Synthetic Utility: Ethyl 3-oxobutanoate is a benchmark for Claisen condensations and heterocycle synthesis (e.g., pyrazoles) . The dimethylamino variant may enable regioselective reactions due to its electron-donating substituent. Ethyl 2-acetyl-3-(dimethylamino)acrylate () forms conjugated systems useful in cyclization reactions, a feature absent in simpler analogs.

Notes on Critical Differences

  • Steric Effects: Bulky substituents (e.g., 3,3-dimethyl in ethyl 3,3-dimethyl-2-oxobutanoate) hinder enolate formation, reducing reactivity compared to the target compound .
  • Electronic Effects: Electron-withdrawing groups (e.g., Cl in ethyl 2,2-dichloro-3-oxobutanoate) increase electrophilicity, while electron-donating groups (e.g., dimethylamino) enhance nucleophilic reactivity .
  • Application-Specific Performance: In resin cements, amine concentration and substituent position critically affect physical properties, as seen in comparisons between ethyl 4-(dimethylamino)benzoate and methacrylate derivatives .

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